5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is and it has a molecular weight of approximately 451.5 g/mol . The compound is classified under the category of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure.
The synthesis of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps that include the formation of the thiophene and oxadiazole rings.
Methods:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are essential for reproducing the synthesis but are often proprietary or found in specialized literature .
The molecular structure of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be depicted using various structural representations:
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4
CTXRJDJWFUWLFH-UHFFFAOYSA-N
.This compound features a complex arrangement of aromatic rings and heterocycles, which contributes to its chemical properties and potential biological activity.
The chemical reactivity of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be investigated through various reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced efficacy or selectivity for biological targets .
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects .
The physical and chemical properties of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has potential applications in several scientific fields:
Research into this compound's efficacy and safety profiles is ongoing, highlighting its potential as a versatile chemical entity in both medicinal and industrial applications .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: